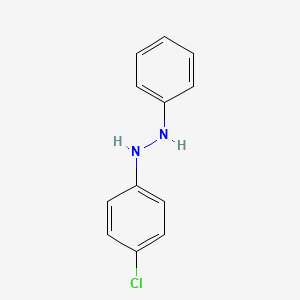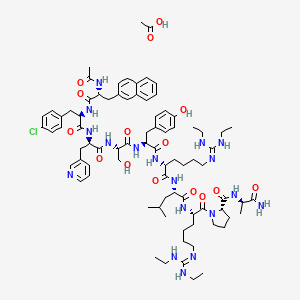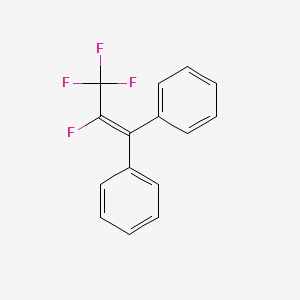![molecular formula C24H26O10 B14749456 (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one is a complex organic compound with a unique structure that includes a benzoxocin ring, a methoxy group, and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one typically involves multiple steps, including the formation of the benzoxocin ring and the introduction of the methoxy and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzoxocin ring and the combination of methoxy and hydroxyl groups
Propiedades
Fórmula molecular |
C24H26O10 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C24H26O10/c1-31-15-7-4-13-8-18(33-24-23(30)22(29)21(28)19(11-25)34-24)16(10-20(27)32-17(13)9-15)12-2-5-14(26)6-3-12/h2-7,9-10,18-19,21-26,28-30H,8,11H2,1H3/b16-10-/t18?,19-,21-,22+,23-,24-/m1/s1 |
Clave InChI |
UAZRROBGAZKAFE-VOASFPSXSA-N |
SMILES isomérico |
COC1=CC2=C(CC(/C(=C\C(=O)O2)/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C1 |
SMILES canónico |
COC1=CC2=C(CC(C(=CC(=O)O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)





![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)

![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
